molecular formula C14H13N5O3 B2571178 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide CAS No. 2034596-11-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2571178
CAS RN: 2034596-11-5
M. Wt: 299.29
InChI Key: QZPXQCYLGGPEGU-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, has been reported in the literature . These compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques, such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized via aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume have been reported .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide Similar compounds have been reported to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains

Mode of Action

The exact mode of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide Similar compounds have shown to inhibit the growth of bacterial cells The compound may interact with its targets, leading to changes that inhibit the growth of the bacteria

Biochemical Pathways

The biochemical pathways affected by N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide Given its potential antibacterial activity, it might interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition

Result of Action

The molecular and cellular effects of the action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide Similar compounds have shown antibacterial activities, suggesting that the compound may lead to the death or growth inhibition of bacterial cells .

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Therefore, further exploration and development of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide” and similar compounds could be a promising direction for future research.

properties

IUPAC Name

2-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-22-10-5-3-2-4-9(10)13(20)16-8-11-17-18-12-14(21)15-6-7-19(11)12/h2-7H,8H2,1H3,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPXQCYLGGPEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide

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